molecular formula C9H9ClN2S B13768397 6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine CAS No. 7464-20-2

6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine

Cat. No.: B13768397
CAS No.: 7464-20-2
M. Wt: 212.70 g/mol
InChI Key: SJCCXELUVHICLM-UHFFFAOYSA-N
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Description

6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a chlorine atom at the 6th position and two methyl groups attached to the nitrogen atom at the 2nd position of the benzothiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with dimethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1,3-benzothiazole-2-amine
  • N,N-dimethyl-1,3-benzothiazol-2-amine
  • 6-chloro-N-phenyl-1,3-benzothiazol-2-amine

Uniqueness

6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both chlorine and dimethylamine groups, which confer specific chemical and biological properties.

Properties

CAS No.

7464-20-2

Molecular Formula

C9H9ClN2S

Molecular Weight

212.70 g/mol

IUPAC Name

6-chloro-N,N-dimethyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C9H9ClN2S/c1-12(2)9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,1-2H3

InChI Key

SJCCXELUVHICLM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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